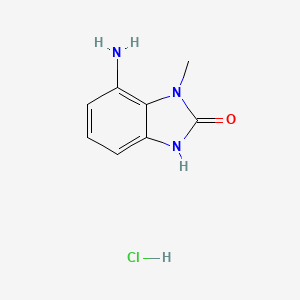
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is known for its unique chemical structure, which includes a benzene ring fused with a diazole ring, and it is often used in various scientific research applications due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an amino-substituted benzene derivative with a diazole precursor. The reaction is usually carried out in the presence of a catalyst such as sodium ethoxide in ethanol, which facilitates the formation of the benzodiazole ring system .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .
相似化合物的比较
Similar Compounds
1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the amino group, leading to different chemical properties.
7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a bromine atom instead of an amino group, resulting in different reactivity and biological activity.
Uniqueness
The presence of the amino group in 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride makes it unique, as it allows for a wide range of chemical modifications and potential biological activities. This functional group enhances its reactivity and makes it a valuable compound for various research applications.
生物活性
7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS Number: 851886-92-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉ClN₃O
- Molecular Weight : 199.64 g/mol
- Melting Point : 222–224 °C
- Density : Not specified
Research indicates that compounds similar to 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes, which may lead to a decrease in pathogenic virulence factors. For instance, studies have shown that benzodiazoles can interfere with the activity of ADP-ribosylating toxins produced by bacteria, thereby mitigating their harmful effects on host cells .
Antimicrobial Activity
Several studies have documented the antimicrobial properties of related compounds. For example:
- In Vitro Studies : Compounds structurally related to 7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Cytotoxicity
Research has also indicated that this compound exhibits cytotoxic effects on certain cancer cell lines:
- Case Study : In vitro assays revealed that treatment with 7-amino derivatives led to apoptosis in cancer cells, suggesting potential as an anticancer agent. The exact pathways involved are still under investigation but may include the induction of oxidative stress and disruption of mitochondrial function.
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits ADP-ribosylating toxins |
Safety and Toxicology
The compound has been classified with several hazard statements indicating potential risks:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
These safety concerns necessitate careful handling and further toxicological assessment.
属性
分子式 |
C8H10ClN3O |
|---|---|
分子量 |
199.64 g/mol |
IUPAC 名称 |
4-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-5(9)3-2-4-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H |
InChI 键 |
VPCCTISOSCAIQO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC=C2NC1=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















